molecular formula C7H9NO3 B6164643 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid CAS No. 1520691-56-8

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid

Cat. No. B6164643
CAS RN: 1520691-56-8
M. Wt: 155.2
InChI Key:
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Description

2-Methyl-3-(1,2-oxazol-4-yl)propanoic acid, also known as oxazolone, is an organic compound belonging to the class of oxazoles. It is an important intermediate used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It has been studied extensively due to its potential applications in a variety of fields.

Scientific Research Applications

Oxazolone has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reactant in the synthesis of a variety of peptides and proteins. Additionally, 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid can be used as a reagent for the synthesis of various heterocyclic compounds and as a catalyst for the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid is not fully understood. However, it is believed that 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid acts as an electrophile, which is a molecule that can react with other molecules to form a covalent bond. Oxazolone can react with nucleophiles, such as amines, carboxylic acids, and alcohols, to form covalent bonds. Additionally, 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid can react with electrophiles, such as halogens, to form covalent bonds.
Biochemical and Physiological Effects
Oxazolone has been studied extensively for its biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Oxazolone has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid is a relatively stable compound, and it is relatively easy to handle. However, there are some limitations to the use of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid in laboratory experiments. Oxazolone is a highly reactive compound and can react with other reagents and materials. Additionally, 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid can be toxic if it is not handled properly.

Future Directions

There are several potential future directions for the use of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid in scientific research. Oxazolone could be used as a reactant in the synthesis of more complex compounds, such as peptides and proteins. Additionally, 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid could be used as a reagent for the synthesis of various heterocyclic compounds and as a catalyst for the synthesis of organic compounds. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid. Finally, 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid could be used as a starting material for the synthesis of new compounds with potential pharmaceutical applications.

Synthesis Methods

The synthesis of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid can be achieved through a variety of methods. The most common method is the reaction of 2-methyl-3-oxobutanoic acid with hydrazine in the presence of an acid catalyst. This method is known as the 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid synthesis and yields 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid in high yields. Other methods for the synthesis of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid include the reaction of 2-methyl-3-oxobutanoic acid with various other reagents, such as ethyl chloroformate, ethyl bromoacetate, and ethyl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid involves the reaction of 2-methyl-3-bromopropanoic acid with 4-amino-2-oxazole in the presence of a base to form the desired product.", "Starting Materials": [ "2-methyl-3-bromopropanoic acid", "4-amino-2-oxazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-bromopropanoic acid in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 4-amino-2-oxazole to the reaction mixture and stir for several hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 5: Purify the crude product by recrystallization or column chromatography to obtain 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid." ] }

CAS RN

1520691-56-8

Product Name

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

93

Origin of Product

United States

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